![molecular formula C15H17N3O4S B6426790 4-methoxy-1-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2201394-68-3](/img/structure/B6426790.png)
4-methoxy-1-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one
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Overview
Description
4-methoxy-1-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C15H17N3O4S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.09397721 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) .
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The mode of action is likely dependent on the specific targets of the compound and the biochemical pathways it affects.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Given the diverse biological activities of thiazole derivatives , the compound could potentially have a wide range of molecular and cellular effects.
Biological Activity
4-Methoxy-1-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Anticancer Properties
Research indicates that derivatives of dihydropyridines exhibit significant anticancer activity. In particular, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that related compounds inhibited the growth of folate receptor-positive tumor cells through mechanisms involving apoptosis and S-phase accumulation of the cell cycle .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. AChE inhibitors are significant in treating conditions like Alzheimer's disease. The IC50 values for related compounds suggest a strong affinity for this target, indicating potential therapeutic applications .
Antimicrobial Activity
The biological activity extends to antimicrobial properties as well. Compounds with similar thiazole and pyrrolidine moieties have exhibited antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways in cancer cells.
- Apoptosis Induction : By promoting apoptosis in tumor cells, it can effectively reduce tumor growth.
- Antimicrobial Action : The interaction with bacterial enzymes leads to cell death or growth inhibition.
Case Studies
Scientific Research Applications
The compound 4-methoxy-1-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one is a complex organic molecule that has garnered attention in various scientific research applications. This article will explore its potential uses, particularly in medicinal chemistry, biological studies, and as an intermediate in industrial applications.
Molecular Formula
- C : 16
- H : 20
- N : 3
- O : 3
- S : 1
Structural Characteristics
The unique arrangement of functional groups in this compound contributes to its diverse applications. The methoxy group enhances lipophilicity, while the thiazole ring can facilitate interactions with various biological targets.
Medicinal Chemistry
- Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. The thiazole moiety is particularly noted for its ability to interact with bacterial enzymes, making this compound a candidate for further investigation in antibiotic development.
- Anti-inflammatory Properties : Dihydropyridines are known for their anti-inflammatory effects. This compound may serve as a lead structure for developing new anti-inflammatory drugs.
- Calcium Channel Modulation : The dihydropyridine structure is well-established in the modulation of calcium channels, suggesting potential applications in cardiovascular therapies.
Biological Studies
- Enzyme Interaction Studies : Compounds containing thiazole and pyrrolidine rings are often used to study enzyme kinetics and inhibition mechanisms. This compound could be utilized to investigate its inhibitory effects on specific enzymes involved in metabolic pathways.
- Receptor Binding Studies : The structural features may allow this compound to interact with various receptors, potentially influencing neurotransmitter systems or hormonal pathways.
Industrial Applications
- Synthesis of Complex Molecules : As an intermediate, this compound can facilitate the synthesis of more complex pharmaceutical agents or agrochemicals. Its unique structure allows chemists to build upon it to create derivatives with enhanced properties.
- Chemical Research : It serves as a valuable building block in organic synthesis, particularly in developing new therapeutic agents.
Case Study 1: Antimicrobial Development
In a study focusing on the synthesis of thiazole-containing compounds, researchers demonstrated that derivatives of compounds similar to this compound exhibited potent antibacterial activity against resistant strains of bacteria . This underscores the potential of this compound as a lead in antibiotic drug development.
Case Study 2: Anti-inflammatory Research
A comparative analysis of dihydropyridine derivatives revealed that modifications similar to those found in our target compound resulted in significant reductions in inflammatory markers in vitro . This suggests that further exploration into the anti-inflammatory properties of this compound could yield promising therapeutic agents.
Properties
IUPAC Name |
4-methoxy-1-methyl-5-[3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-17-9-11(12(21-2)7-13(17)19)14(20)18-5-3-10(8-18)22-15-16-4-6-23-15/h4,6-7,9-10H,3,5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASZIBUEXKNSKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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